molecular formula C6H14ClNS B2421774 3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2361636-01-1

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2421774
CAS No.: 2361636-01-1
M. Wt: 167.7
InChI Key: UIOQAZLJPTZBKC-KNCHESJLSA-N
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Description

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H14ClNS and a molecular weight of 167.7 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a methylsulfanylmethyl group and an amine group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOQAZLJPTZBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with methylthiomethylamine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylsulfanylmethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)methylcyclobutan-1-amine
  • 3-(Ethylsulfanylmethyl)cyclobutan-1-amine
  • 3-(Methylsulfanylmethyl)cyclopentan-1-amine

Uniqueness

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Biological Activity

3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride, a compound with the molecular formula C6H14ClNS and a molecular weight of 167.7 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

The synthesis of this compound typically involves the reaction of cyclobutanone with methylthiomethylamine. The process is optimized for high yield and purity, often employing purification techniques such as recrystallization and chromatography to obtain the hydrochloride salt form.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The amine group in the structure allows for hydrogen bonding with biological molecules, which can influence their conformation and function. Additionally, the methylsulfanylmethyl group is subject to metabolic transformations that may lead to the formation of active metabolites capable of exerting biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial and fungal strains.
  • Cellular Effects : The compound may influence cellular functions through interactions with enzymes and proteins, potentially altering gene expression and cellular metabolism.
  • Therapeutic Potential : Investigations are ongoing regarding its potential therapeutic applications, particularly in drug development.

Table 1: Summary of Biological Activities

Activity Findings
AntimicrobialExhibits activity against specific bacterial and fungal strains.
Enzyme InteractionInfluences enzyme activity, potentially affecting metabolic pathways.
Cellular MechanismAlters gene expression and cellular metabolism through binding interactions.
Therapeutic PotentialUnder investigation for use in drug development and therapeutic applications .

Comparative Analysis

When compared to similar compounds such as 3-(Methylthio)methylcyclobutan-1-amine and 3-(Ethylsulfanylmethyl)cyclobutan-1-amine, this compound shows unique properties due to its specific substitution pattern. This distinctiveness may contribute to its varied reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry.

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